REACTION_CXSMILES
|
[NH3:1].[S:2](=[O:5])(=[O:4])=[O:3]>>[S:2](=[O:5])(=[O:4])([O-:3])[NH2:1].[NH4+:1].[NH4+:1].[NH:1]([S:2]([O-:5])(=[O:4])=[O:3])[S:2]([O-:5])(=[O:4])=[O:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the melt
|
Name
|
ammonium sulfamate
|
Type
|
product
|
Smiles
|
S(N)([O-])(=O)=O.[NH4+]
|
Name
|
ammonium imidodisulfonate
|
Type
|
product
|
Smiles
|
[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[S:2](=[O:5])(=[O:4])=[O:3]>>[S:2](=[O:5])(=[O:4])([O-:3])[NH2:1].[NH4+:1].[NH4+:1].[NH:1]([S:2]([O-:5])(=[O:4])=[O:3])[S:2]([O-:5])(=[O:4])=[O:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the melt
|
Name
|
ammonium sulfamate
|
Type
|
product
|
Smiles
|
S(N)([O-])(=O)=O.[NH4+]
|
Name
|
ammonium imidodisulfonate
|
Type
|
product
|
Smiles
|
[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |